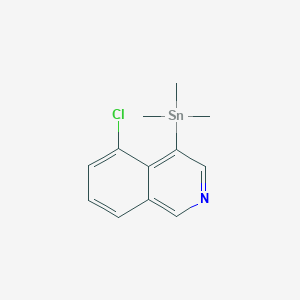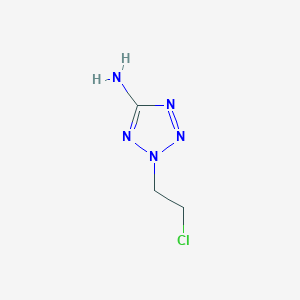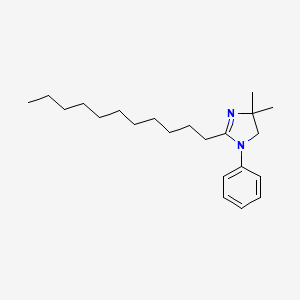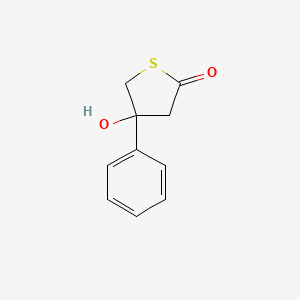
2-(1-Adamantylsulfanyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantylsulfanyl)pyridine is a compound that features a pyridine ring substituted with an adamantylsulfanyl group. The adamantyl group is a bulky, diamondoid structure that imparts unique properties to the molecule, making it of interest in various fields of research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with 1-adamantylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Adamantylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify the adamantyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions on the pyridine ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted pyridines depending on the reagents used.
Reduction: Reduced forms of the adamantyl group or modified pyridine rings.
Aplicaciones Científicas De Investigación
2-(1-Adamantylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Adamantylsulfanyl)pyridine involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, while the pyridine ring can interact with various enzymes and receptors. The sulfur atom can form bonds with metal ions, making the compound useful in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Adamantylthio)pyridine
- 2-(1-Adamantylsulfanyl)-6-methylpyridine
- 1-Adamantylthiopyridines
Comparison
2-(1-Adamantylsulfanyl)pyridine is unique due to the presence of the adamantyl group, which imparts steric bulk and enhances lipophilicity. This makes it more effective in certain applications compared to similar compounds that lack the adamantyl group .
Propiedades
Número CAS |
54476-11-8 |
|---|---|
Fórmula molecular |
C15H19NS |
Peso molecular |
245.4 g/mol |
Nombre IUPAC |
2-(1-adamantylsulfanyl)pyridine |
InChI |
InChI=1S/C15H19NS/c1-2-4-16-14(3-1)17-15-8-11-5-12(9-15)7-13(6-11)10-15/h1-4,11-13H,5-10H2 |
Clave InChI |
SVJWQEGMDZRYMP-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)SC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7H-pyrrolo[2,3-d]pyrimidine-5-carbothioamide, 7-beta-d-ribofuranosyl-](/img/structure/B13986834.png)



![4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid](/img/structure/B13986868.png)
![Ethyl 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13986871.png)

![2-[[2-(Carboxymethylamino)-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13986882.png)


![Methyl 5-methyl-2-[(trifluoromethanesulfonyl)amino]benzoate](/img/structure/B13986899.png)



